REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8]=O)=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13]>C(Cl)Cl>[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[C:4]([O:13][C:12](=[O:14])[C:11]([Cl:16])([Cl:15])[Cl:10])[C:3]=1[O:14][C:12](=[O:13])[C:11]([Cl:16])([Cl:15])[Cl:10]
|
Name
|
p-chloroiodosobenzene
|
Quantity
|
0.53 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)I=O
|
Name
|
|
Quantity
|
1.16 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the suspension is added 190 g
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid is collected on the filter
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
at 155°-157°C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)I)OC(C(Cl)(Cl)Cl)=O)OC(C(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8]=O)=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13]>C(Cl)Cl>[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[C:4]([O:13][C:12](=[O:14])[C:11]([Cl:16])([Cl:15])[Cl:10])[C:3]=1[O:14][C:12](=[O:13])[C:11]([Cl:16])([Cl:15])[Cl:10]
|
Name
|
p-chloroiodosobenzene
|
Quantity
|
0.53 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)I=O
|
Name
|
|
Quantity
|
1.16 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the suspension is added 190 g
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid is collected on the filter
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
at 155°-157°C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)I)OC(C(Cl)(Cl)Cl)=O)OC(C(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |